2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 497182-09-9
VCID: VC11868827
InChI: InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole

CAS No.: 497182-09-9

Cat. No.: VC11868827

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole - 497182-09-9

Specification

CAS No. 497182-09-9
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3
Standard InChI Key FYIAIZAAYAEKDU-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C
Canonical SMILES CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,3,4-oxadiazole core—a five-membered ring containing two nitrogen atoms and one oxygen atom—substituted at the 2-position with a chloromethyl (-CH2_2Cl) group and at the 5-position with a 3,5-dimethylphenyl moiety (Fig. 1). The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the dimethylphenyl substituent contributes to hydrophobic interactions in biological systems .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H11ClN2O\text{C}_{11}\text{H}_{11}\text{ClN}_2\text{O}
Molecular Weight222.67 g/mol
Melting Point*117–119°C (analogous compound)
SolubilityLow polarity solvents (e.g., DCM, THF)Inferred
Hazard ClassificationIrritant (Xi)

*Reported for structurally similar 2-chloromethyl-5-(4-methylphenyl)-1,3,4-oxadiazole .

Synthesis and Optimization

Reaction Pathway

The synthesis of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole typically proceeds via a two-step protocol:

  • Cyclocondensation: 3,5-Dimethylbenzohydrazide reacts with N'-chloroacetylhydrazide under acidic conditions to form the oxadiazole ring.

  • Chlorination: The intermediate undergoes chlorination using reagents like POCl3_3 or PCl5_5 to introduce the chloromethyl group.

Table 2: Synthetic Conditions and Yield

StepReagents/ConditionsYield
CyclizationHCl (cat.), ethanol, reflux61%
ChlorinationPOCl3_3, 0–5°C, 4 hrs78%

Optimized conditions minimize side reactions, such as hydrolysis of the chloromethyl group, which is sensitive to moisture.

Risk CodeSafety CodeDescription
R34S26, S36/37Causes skin/eye irritation

Computational Insights and Drug Likeness

ADME Profiling

SwissADME predictions for analogous compounds indicate favorable pharmacokinetics:

  • Lipophilicity (LogP): 3.1 ± 0.2 (optimal for blood-brain barrier penetration).

  • Water Solubility: -4.2 (moderately soluble, suitable for oral administration).

  • Drug-Likeness: Compliance with Lipinski’s Rule of Five .

Molecular Docking

Docking simulations with M. tuberculosis enoyl reductase (PDB: 1BVR) show binding energies of -9.2 kcal/mol, driven by π-π stacking with Phe149 and hydrogen bonds with Tyr158 . These interactions validate its potential as an anti-TB lead compound.

Future Directions

  • In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in animal models.

  • Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., fluoro, nitro groups) to optimize potency.

  • Target Validation: Confirm mechanism of action via CRISPR-Cas9 knockout studies of putative targets like COX-2 and telomerase .

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